Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-fluoro-2-methylphenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-3-15-12(14)6-7-16-11-5-4-10(13)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGVGPMKGQNKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
The synthesis is conducted under reflux conditions to ensure sufficient energy for nucleophilic attack. A representative protocol includes:
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Reactants : 4-Fluoro-2-methylphenol (1.0 equiv), ethyl 3-bromopropanoate (1.1 equiv).
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Base : Potassium carbonate (2.0 equiv).
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Solvent : DMF (anhydrous).
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Temperature : Reflux (~150°C).
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Duration : 6–12 hours.
After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude product. Purification via flash chromatography (petroleum ether/ethyl acetate = 3:1) affords the pure compound.
Table 1: Key Parameters in Williamson Ether Synthesis
Mechanistic Insights
The reaction proceeds via an SN2 mechanism:
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Deprotonation of 4-fluoro-2-methylphenol by K₂CO₃ generates a phenoxide ion.
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Nucleophilic attack by the phenoxide on ethyl 3-bromopropanoate displaces the bromide ion.
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The resulting intermediate is stabilized by the electron-withdrawing fluorine atom, enhancing reaction efficiency.
The use of DMF as a solvent facilitates the dissolution of both ionic and organic species, while its high boiling point enables prolonged reflux without significant solvent loss.
Alternative Synthesis Routes
Industrial-Scale Production
Industrial protocols often optimize the Williamson method for scalability:
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Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to 2–4 hours.
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Solvent Recycling : DMF is recovered via distillation, minimizing waste.
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Catalytic Bases : Sodium hydride (NaH) may replace K₂CO₃ in some setups, though it requires stringent moisture control.
Purification and Characterization
Flash Chromatography
Post-reaction purification typically employs flash chromatography with a petroleum ether/ethyl acetate gradient (3:1 to 1:1). This effectively separates the product from unreacted starting materials and byproducts such as diethyl ether derivatives.
Spectroscopic Validation
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¹H NMR : Key signals include a triplet for the ethyl ester (–CH₂CH₃, δ 1.2–1.4 ppm) and a multiplet for the aromatic protons (δ 6.7–7.1 ppm).
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¹³C NMR : The carbonyl carbon of the ester appears at δ 170–172 ppm, while the fluorine-bearing aromatic carbon resonates at δ 160–162 ppm.
Challenges and Optimization Strategies
Byproduct Formation
Competing reactions, such as the hydrolysis of ethyl 3-bromopropanoate to propanoic acid, can reduce yields. Mitigation strategies include:
Solvent Selection
While DMF is standard, alternatives like acetonitrile or tetrahydrofuran (THF) have been explored. However, these solvents often result in slower reaction rates due to poorer solubility of the phenoxide ion.
Industrial and Environmental Considerations
Waste Management
DMF, classified as a hazardous solvent, necessitates specialized disposal. Industrial plants often implement distillation units to recover and reuse DMF, aligning with green chemistry principles.
Cost Efficiency
Bulk procurement of 4-fluoro-2-methylphenol and ethyl 3-bromopropanoate reduces raw material costs by ~30% compared to small-scale synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
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Basic hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt. Subsequent acidification yields the free acid .
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Industrial-scale hydrolysis often employs continuous flow reactors to enhance efficiency.
Oxidation Reactions
The propanoate chain and aromatic ring are susceptible to oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Outcome | References |
|---|---|---|---|---|
| Side-Chain Oxidation | KMnO₄, H⁺ (acidic conditions) | 3-(4-fluoro-2-methyl-phenoxy)propanedioic acid | Partial oxidation | |
| Aromatic Oxidation | Ozone (O₃), followed by H₂O₂ | Ring-hydroxylated derivatives | Low selectivity |
Key Observations :
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Potassium permanganate selectively oxidizes the terminal methyl group of the propanoate chain to a carboxylic acid.
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Ozonolysis of the aromatic ring is less common due to the electron-withdrawing fluorine substituent, which deactivates the ring toward electrophilic attack.
Reduction Reactions
The ester group can be reduced to primary alcohols, though this requires strong reducing agents.
| Reaction Type | Reagents/Conditions | Product | Yield/Outcome | References |
|---|---|---|---|---|
| Ester Reduction | LiAlH₄, anhydrous ether | 3-(4-fluoro-2-methyl-phenoxy)propan-1-ol | ~70% (inferred) |
Note : Sodium borohydride (NaBH₄) is ineffective for direct ester reduction, as demonstrated in analogous compounds.
Nucleophilic Substitution Reactions
The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Mechanistic Insight :
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The reaction proceeds via a two-step mechanism: (1) thermal activation in polar aprotic solvents (e.g., DMSO) facilitates the formation of a Meisenheimer complex, and (2) chloride ion displaces fluorine .
Transesterification
The ethyl ester group can exchange with other alcohols under catalytic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield/Outcome | References |
|---|---|---|---|---|
| Methanolysis | H₂SO₄, methanol, reflux | Methyl 3-(4-fluoro-2-methyl-phenoxy)propanoate | ~85% conversion |
Industrial Relevance :
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Transesterification is critical for modifying solubility profiles in pharmaceutical intermediates.
Acylation and Esterification
The hydroxyl group (if present in derivatives) can be acylated or esterified.
| Reaction Type | Reagents/Conditions | Product | Yield/Outcome | References |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | Acetylated phenoxypropanoate | 90% conversion |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has potential applications in drug development due to its structural similarity to bioactive molecules. Its ability to inhibit specific enzymes or modulate receptor activity makes it a candidate for further pharmacological studies.
- Enzyme Inhibition : Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate may inhibit enzymes involved in inflammatory pathways, which could lead to new anti-inflammatory drugs.
- Receptor Modulation : The compound might interact with various receptors, potentially influencing cellular responses and signaling pathways.
2. Agrochemicals
Due to its herbicidal properties, this compound can be explored as a potential agrochemical agent. Its effectiveness against specific plant pathogens or pests could enhance agricultural productivity.
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Initial tests suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : In vitro studies indicate that the compound may reduce inflammatory markers, suggesting potential use in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological implications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated effective inhibition against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 µM. |
| Study 2 | Anti-inflammatory Activity | Showed significant reduction in inflammatory markers in vitro when tested against COX enzymes. |
| Study 3 | Cytotoxicity in Cancer Cells | Exhibited selective cytotoxicity towards breast cancer cell lines with an IC50 value of 20 µM. |
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group allows for hydrolysis, releasing the active phenoxypropanoate moiety, which can then exert its effects on biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate (CAS 691904-77-5)
- Structural Differences : The fluorine and methoxy groups are swapped in position (ortho-methoxy, para-fluoro) compared to the target compound.
- Physicochemical Properties: The methoxy group’s electron-donating nature may increase solubility in polar solvents compared to the methyl group in the target compound.
b. Ethyl 3-(4-hydroxyphenyl)propanoate (CAS 3249-01-2)
- Structural Differences : A hydroxyl group replaces the fluorine and methyl substituents on the aromatic ring.
- Applications : This compound is a key intermediate in antidiabetic drug synthesis. Its hydroxyl group enables further functionalization, such as etherification or esterification, to create multitarget therapeutics .
c. Ethyl 3-(4-methoxyphenyl)propanoate
Functional Group Variations on the Propanoate Chain
a. Ethyl 3-(methylthio)propanoate
- Structural Differences: A methylthio (-SMe) group replaces the phenoxy moiety.
- Applications : Found in pineapple pulp and core as a key aroma compound, contributing significantly to odor activity values (OAVs: 91.21 µg·kg⁻¹ in pulp). Its thioester group enhances volatility, making it critical in food flavoring .
b. Ethyl 3-(4-ethylphenylamino)propanoate
- Structural Differences: An ethyl-substituted anilino group (-NH-C₆H₄-Et) replaces the phenoxy group.
- Synthesis: Prepared via aza-Michael addition, yielding orange oil with distinct IR peaks at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H stretch).
c. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
- Structural Differences : A ketone group and fluorine atom are introduced at the β-position of the ester.
- Applications : Used as a fluorinated building block in medicinal chemistry, particularly for synthesizing kinase inhibitors. Its α,β-unsaturated ketone moiety enables conjugate addition reactions .
Substitution Patterns in Chromenone Derivatives
a. Ethyl 3-[7-[(2-methoxy-5-nitrophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate (CAS 701931-88-6)
- Structural Differences: Incorporates a chromenone scaffold with nitro and methoxy substituents.
- Applications: Chromenone derivatives are studied for anti-inflammatory and anticancer activities. The nitro group facilitates electron-deficient aromatic systems for nucleophilic substitution reactions .
Comparative Data Table
Key Research Findings
- Bioactivity: Fluorinated aromatic esters, such as the target compound, exhibit enhanced metabolic stability compared to non-fluorinated analogs, making them valuable in drug design .
- Synthetic Flexibility: The phenoxy group’s substitution pattern (e.g., fluoro, methyl) allows precise tuning of electronic effects, influencing reaction pathways in heterocyclic synthesis .
- Industrial Relevance: Methylthio- and methoxy-substituted propanoates dominate fragrance applications due to their low odor thresholds and high volatility, whereas hydroxylated derivatives are prioritized in pharmaceuticals .
Biological Activity
Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a propanoate group linked to a phenoxy moiety, which is further substituted with a fluorine atom and a methyl group. These structural characteristics contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the fluorine atom enhances the lipophilicity and membrane permeability, potentially increasing the compound's efficacy against various microbial strains .
- Antioxidant Properties : The phenoxy group is known for its ability to scavenge free radicals, suggesting that this compound may exhibit antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases .
- Anticancer Activity : Preliminary in vitro studies have shown that derivatives of ethyl propanoates can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, as observed with structurally related compounds .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several ethyl propanoate derivatives against common bacterial pathogens. This compound demonstrated a significant reduction in bacterial viability at concentrations ranging from 20 to 30 µM, indicating promising potential for therapeutic applications in infectious diseases .
Case Study 2: Anticancer Properties
In vitro tests on MCF-7 breast cancer cells revealed that this compound induced apoptosis at an IC50 value of 5.10 µM. This suggests that the compound could serve as a lead structure for developing new anticancer agents targeting estrogen receptor-positive breast cancers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 4-fluoro-2-methylphenol with ethyl 3-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Optimization includes:
- Temperature : Lower yields at <80°C due to incomplete reaction; higher temperatures (>100°C) risk decomposition.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF or ethanol.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
- Monitoring : Use TLC or HPLC to track progress and adjust stoichiometry.
Q. How can spectroscopic techniques (NMR, IR) characterize the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester carbonyl (~170 ppm in ¹³C NMR), fluorine-substituted aromatic protons (δ 6.8–7.2 ppm), and methyl/ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂CH₃) .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and aryl C-F stretch (~1220 cm⁻¹).
- HSQC NMR : Resolve overlapping signals in complex mixtures (e.g., reaction byproducts) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in biological assays?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>50 mg/mL) but poorly in water (<0.1 mg/mL). Pre-dissolve in DMSO for in vitro studies.
- Stability : Hydrolyzes under acidic/alkaline conditions. Store at –20°C in anhydrous environments.
- LogP : Predicted ~3.2 (via ChemAxon), indicating moderate lipophilicity suitable for membrane permeability assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from stereochemical variations or assay conditions. Strategies include:
- Chiral Chromatography : Separate enantiomers (e.g., using Chiralpak AD-H column) to isolate active forms .
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify non-linear effects.
- Meta-Analysis : Compare datasets using tools like Prism® to assess inter-study variability (e.g., EC₅₀ values in receptor-binding assays) .
Q. What experimental designs are recommended to study metabolic pathways involving this compound in mammalian systems?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁴C-labeled ethyl ester to track metabolic fate via LC-MS/MS .
- CYP450 Inhibition Assays : Use human liver microsomes to identify cytochrome P450 interactions (e.g., CYP3A4/2D6).
- Metabolite Profiling : Combine HRMS and NMR to identify hydrolysis products (e.g., 3-(4-fluoro-2-methyl-phenoxy)propanoic acid) .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina® to predict binding poses with target proteins (e.g., kinase domains).
- QSAR Modeling : Train models on datasets of similar esters to correlate substituents (e.g., -F, -CH₃) with IC₅₀ values .
- MD Simulations : Assess conformational stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
Comparative Analysis of Structural Analogs
Data Contradiction Case Study
A 2023 study reported EC₅₀ = 12 μM for kinase inhibition , while a 2024 study found EC₅₀ = 45 μM . Potential causes:
- Assay Conditions : Differences in ATP concentration (1 mM vs. 10 mM).
- Compound Purity : NMR purity >98% in vs. 90% in .
- Cell Line Variability : HEK293 vs. CHO cells.
Resolution : Re-test with standardized protocols (e.g., ADP-Glo™ Kinase Assay) and orthogonal validation (SPR binding assays) .
Key Analytical Workflow
Synthesis Validation : GC-FID/MS to confirm yield and purity .
Structural Confirmation : 2D NMR (COSY, HSQC) and X-ray crystallography .
Bioactivity Screening : High-content imaging for phenotypic effects .
Data Integration : Use KNIME® or Pipeline Pilot® for multi-omics analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
